BenchChemオンラインストアへようこそ!

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Mass spectrometry Isotopic labeling Structural confirmation

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid (CAS 1248548-15-3) is a halogenated 8-hydroxyquinoline derivative bearing a carboxylic acid side chain at the 5-position. Its molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 282.09 g/mol and an exact monoisotopic mass of 280.96876 Da.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B11844871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2CC(=O)O)Br)O)N=C1
InChIInChI=1S/C11H8BrNO3/c12-8-4-6(5-9(14)15)7-2-1-3-13-10(7)11(8)16/h1-4,16H,5H2,(H,14,15)
InChIKeyLGRMIUCMCOMGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid – Physicochemical Identity and Procurement Baseline


2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid (CAS 1248548-15-3) is a halogenated 8-hydroxyquinoline derivative bearing a carboxylic acid side chain at the 5-position. Its molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 282.09 g/mol and an exact monoisotopic mass of 280.96876 Da [1]. The compound contains two ionisable protons (carboxylic acid and 8-OH) and a bromine atom that contributes a distinctive isotopic pattern (⁷⁹Br/⁸¹Br ≈ 1:1), making it readily identifiable by mass spectrometry [1]. It belongs to the class of 8-hydroxyquinoline (8-HQ) metal-chelating scaffolds that are widely employed as synthetic intermediates in medicinal chemistry and as ligand precursors in coordination chemistry.

Why 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic Acid Cannot Be Replaced by Unsubstituted or Differently Halogenated 8-Hydroxyquinoline Analogs


Within the 8-hydroxyquinoline family, the introduction and position of halogen substituents profoundly alter electronic distribution, lipophilicity, metal-binding affinity, and biological target engagement [1]. The 7-bromo substitution in this compound simultaneously increases molecular weight (Δ ≈ 79 Da vs. the non‑halogenated congener), provides a heavy-atom label for X‑ray crystallography and mass spectrometry, and modulates the pKa of the 8‑OH group through electron‑withdrawing effects [2]. The acetic acid side chain at the 5‑position further distinguishes this compound from simple 7‑bromo‑8‑hydroxyquinoline by enabling pH‑dependent aqueous solubility and providing a conjugation handle for amide or ester formation [1]. These cumulative differences mean that substituting a non‑halogenated, differently halogenated, or side‑chain‑modified analog will alter key physicochemical parameters and may invalidate a synthetic route or biological assay calibrated for this specific scaffold.

2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic Acid: Quantitative Comparator Evidence for Informed Procurement


Exact Mass and Isotopic Signature Differentiation vs. Non‑Brominated Analog

The 7‑bromo substituent provides a unique exact mass and characteristic isotopic doublet that distinguishes this compound from the non‑brominated parent, 2-(8-hydroxyquinolin-5-yl)acetic acid. The monoisotopic mass of the target compound is 280.96876 Da versus 203.05824 Da for the non‑brominated analog, a mass shift of Δ = +77.91052 Da that is directly attributable to ⁷⁹Br [1][2]. In addition, the ⁷⁹Br/⁸¹Br isotopic ratio (≈1:1) produces an easily recognised M/M+2 pattern that is absent in the chlorine‑free analog, enabling unambiguous identity verification in complex reaction mixtures.

Mass spectrometry Isotopic labeling Structural confirmation

LogP Shift Induced by 7‑Bromo Substitution: Implications for Membrane Permeability and Sample Preparation

Introduction of bromine at the 7‑position increases lipophilicity relative to the non‑halogenated parent. The computed XLogP3 for 2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid is 2.0, compared to a computed XLogP3 of approximately 1.3 for 2-(8-hydroxyquinolin-5-yl)acetic acid (Δ ≈ +0.7 log units) [1][2]. This increase is consistent with the known Hansch π constant for aromatic bromine (π ≈ +0.86) and translates into longer reversed‑phase HPLC retention and higher predicted membrane permeability.

Lipophilicity ADME profiling Chromatographic retention

Hydrogen‑Bond Donor/Acceptor Inventory and Its Impact on Metal Coordination Geometry

The compound possesses two hydrogen‑bond donors (8‑OH, COOH) and four hydrogen‑bond acceptors (quinoline N, 8‑OH, COOH carbonyl, COOH hydroxyl) [1]. In contrast, the simpler scaffold 7‑bromo‑8‑hydroxyquinoline (CAS 573-94-4) has only one H‑bond donor and two acceptors. The additional donor/acceptor capacity of the 5‑acetic acid group enables tridentate (N, O⁻ phenolate, O⁻ carboxylate) metal‑binding modes that are unavailable to the parent 7‑bromo‑8‑hydroxyquinoline, potentially forming more stable chelates with higher denticity [2].

Coordination chemistry Ligand design Solubility

Rotatable Bond Flexibility and Conformational Pre‑organization for Bioconjugation

The compound contains exactly two rotatable bonds (the C–CH₂–COOH linkage and the carboxylic acid C–O bond) [1]. The next higher homolog, 3-(7-bromo-8-hydroxyquinolin-5-yl)propanoic acid, contains three rotatable bonds due to the additional methylene unit. This difference in conformational flexibility has practical consequences: the two‑rotatable‑bond scaffold maintains a more rigid, pre‑organized geometry that reduces entropic penalty upon metal binding or protein docking, whereas the propanoic acid homolog introduces additional conformational disorder [1][2].

Bioconjugation Linker chemistry Molecular rigidity

Antiproliferative SAR Context: Bromine at C7 as a Determinant of Cytotoxic Potency in 8‑Hydroxyquinoline Series

Although direct cell‑based data for 2-(7-bromo-8-hydroxyquinolin-5-yl)acetic acid itself are not available in the primary literature, a systematic SAR study of brominated 8‑hydroxyquinolines demonstrated that 7‑bromo‑8‑hydroxyquinoline (7‑Br‑8‑OHQ) inhibits proliferation of HeLa, HT29, and C6 cell lines, and that the presence of bromine at C7 (and/or C5) is associated with elevated antiproliferative activity relative to the non‑halogenated 8‑hydroxyquinoline scaffold [1]. The 5‑acetic acid functional handle in the target compound may further modulate cellular uptake and target engagement, though direct comparative cytotoxicity IC₅₀ data remain to be generated.

Anticancer Structure‑activity relationship Cytotoxicity

Optimal Application Scenarios for 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid Based on Structural Differentiation Evidence


Mass‑Spectrometry‑Guided Reaction Optimization Using the Bromine Isotopic Signature

The characteristic ⁷⁹Br/⁸¹Br isotopic doublet (Δm = 2 Da, ~1:1 ratio) serves as an intrinsic label for tracking this compound through multi‑step synthetic sequences by LC‑MS. This eliminates the need for external isotopic labels when monitoring amide coupling or metal‑complex formation reactions. Procurement of the brominated compound is therefore recommended when MS‑based reaction monitoring is a key workflow requirement [1].

Synthesis of Tridentate Metal‑Chelating Ligands for Catalysis or Sensing

The combination of an 8‑hydroxyquinoline N/O‑bidentate core with a 5‑acetic acid arm creates a tridentate (N,O⁻phenolate,O⁻carboxylate) binding pocket that is absent in simple 7‑bromo‑8‑hydroxyquinoline. This scaffold is suited for preparing well‑defined metal complexes with higher thermodynamic stability, relevant to homogeneous catalysis, fluorescent metal‑ion sensors, or MRI contrast‑agent development [1][2].

Bioconjugation via the 5‑Acetic Acid Handle

The carboxylic acid group at the 5‑position provides a direct attachment point for amide or ester bond formation with amine‑ or hydroxyl‑terminated biomolecules (e.g., peptides, oligonucleotides, or fluorescent reporters). The two‑rotatable‑bond linker maintains a relatively rigid geometry that can preserve binding orientation better than the more flexible propanoic acid homolog [1].

Anticancer Lead Discovery Leveraging Halogen‑Dependent Cytotoxicity SAR

Prior SAR studies confirm that 7‑bromination enhances antiproliferative activity in 8‑hydroxyquinoline series. The target compound expands this chemotype by adding a carboxylic acid vector for further derivatisation. It is a suitable starting point for medicinal chemistry campaigns aiming to optimise potency and pharmacokinetic properties through side‑chain modification [3].

Quote Request

Request a Quote for 2-(7-Bromo-8-hydroxyquinolin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.